molecular formula C13H18BNO3 B13935626 1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL]ethanone

1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL]ethanone

Cat. No.: B13935626
M. Wt: 247.10 g/mol
InChI Key: VIZYKRIDFSIOQW-UHFFFAOYSA-N
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Description

1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone is a boronate ester derivative featuring a pyridine core substituted at positions 2 and 6. The ethanone group (-COCH₃) at position 2 and the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 6 make it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, a key methodology in pharmaceutical and materials science . Its structural uniqueness lies in the electronic effects imparted by the pyridine ring and the steric protection offered by the tetramethyl dioxaborolan group, which enhances stability during synthetic applications .

Properties

Molecular Formula

C13H18BNO3

Molecular Weight

247.10 g/mol

IUPAC Name

1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone

InChI

InChI=1S/C13H18BNO3/c1-9(16)10-7-6-8-11(15-10)14-17-12(2,3)13(4,5)18-14/h6-8H,1-5H3

InChI Key

VIZYKRIDFSIOQW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Borylation of Halogenated Pyridine Precursors

One of the most widely used methods for preparing this compound is the palladium-catalyzed Miyaura borylation of a halogenated pyridine ethanone derivative. The general procedure involves:

  • Starting Material: 2-bromo- or 2-chloropyridine substituted with an ethanone group at the 6-position.
  • Borylation Reagent: Bis(pinacolato)diboron (B2pin2), which provides the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety.
  • Catalyst: Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4.
  • Base: Potassium acetate (KOAc) or potassium phosphate (K3PO4).
  • Solvent: Polar aprotic solvents like 1,4-dioxane or dimethylformamide (DMF).
  • Conditions: Heating typically at 80–100 °C under inert atmosphere (nitrogen or argon) for 12–24 hours.

Reaction Scheme:

$$
\text{2-halopyridine-6-ethanone} + \text{B}2\text{pin}2 \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone}
$$

This method affords the boronic ester in moderate to high yields (typically 60–85%) with good purity after purification by flash chromatography using silica gel and solvents such as ethyl acetate/hexane mixtures.

Lithiation Followed by Borylation

An alternative approach involves:

  • Step 1: Directed ortho-lithiation of 2-acetylpyridine using strong bases such as n-butyllithium at low temperatures (−78 °C).
  • Step 2: Quenching the lithiated intermediate with trialkyl borates or pinacolborane to install the boronic ester group.
  • Step 3: Work-up and purification to isolate the target compound.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Catalyst Pd(dppf)Cl2, Pd(PPh3)4 1–5 mol% loading
Base Potassium acetate, potassium phosphate 2–3 equivalents
Solvent 1,4-Dioxane, DMF Anhydrous, degassed
Temperature 80–100 °C Controlled heating for 12–24 hours
Atmosphere Nitrogen or argon To avoid oxidation
Purification Flash chromatography Silica gel, ethyl acetate/hexane mixtures

Analytical Characterization Post-Synthesis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the structure and purity, showing characteristic signals for the pyridine ring, methyl groups on the dioxaborolane, and the ethanone moiety.
  • Mass Spectrometry (MS): Electrospray ionization (ESI) MS confirms molecular weight consistent with C13H18BNO3 (approx. 247.10 g/mol).
  • Melting Point: Usually appears as a white amorphous solid; melting point can vary due to purity and crystallinity.
  • Chromatography: High-performance liquid chromatography (HPLC) or flash chromatography used for purification and purity assessment.

Research Outcomes and Applications

Studies show that this compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds in complex molecule synthesis. Its boronic ester functionality is stable yet reactive under catalytic conditions, making it suitable for pharmaceutical and material science applications.

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Catalysts Conditions Yield (%) Advantages Disadvantages
Pd-Catalyzed Borylation 2-Halopyridine-6-ethanone Bis(pinacolato)diboron, Pd catalyst, KOAc 80–100 °C, 12–24 h, inert atmosphere 60–85 Mild conditions, scalable Requires Pd catalyst, inert atmosphere
Lithiation-Borylation 2-Acetylpyridine n-BuLi, trialkyl borate −78 °C, inert atmosphere 70–90 High regioselectivity Handling pyrophoric reagents, low temperature

Mechanism of Action

Comparison with Similar Compounds

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone (CAS 741709-58-0)

  • Molecular Formula: C₁₄H₁₈BNO₃
  • Molecular Weight : 267.11 g/mol
  • Key Differences : Substitution at pyridine position 4 instead of 6.
  • Applications : Used in cross-coupling reactions for biaryl synthesis; commercial availability (98% purity) highlights its utility in medicinal chemistry .

1-[4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl]ethanone

  • Molecular Formula : C₁₇H₂₆BN₃O₃
  • Molecular Weight : 331.22 g/mol
  • Synthesis : Prepared via nucleophilic substitution reactions, with yields up to 24% .

Dihydropyridine and Heterocyclic Derivatives

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridin-1(2H)-yl)ethanone (CAS 1227068-63-4)

  • Molecular Formula: C₁₃H₂₂BNO₃
  • Molecular Weight : 251.13 g/mol
  • Key Differences : Partially saturated pyridine ring (3,4-dihydropyridine), reducing aromaticity and altering reactivity.
  • Applications : Explored in kinase inhibitor synthesis due to conformational flexibility .

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone (CAS 942070-32-8)

  • Molecular Formula : C₁₂H₁₇BO₃S
  • Molecular Weight : 252.14 g/mol
  • Key Differences : Thiophene replaces pyridine, offering distinct electronic properties for optoelectronic materials.
  • Hazards : Classified with warning codes H302 (harmful if swallowed) and H312 (harmful in contact with skin) .

Indazole and Benzoxazine Derivatives

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone

  • Molecular Formula : C₁₅H₁₉BN₂O₃
  • Molecular Weight : 286.14 g/mol
  • Key Differences: Indazole core with ethanone at N1 and boronate at C6; used in protease inhibitor research.
  • Purity : ≥97% (CAS 1256359-07-5) .

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone

  • Molecular Formula : C₁₅H₁₉BN₂O₄
  • Molecular Weight : 310.14 g/mol
  • Key Differences : Benzoxazine ring system, enhancing metabolic stability in drug candidates .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Notes References
1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone C₁₄H₁₈BNO₃ 267.11 Pyridine (positions 2 and 6 substituted) Cross-coupling reactions, drug intermediates
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone C₁₄H₁₈BNO₃ 267.11 Pyridine (positions 2 and 4 substituted) Biaryl synthesis
1-[4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl]ethanone C₁₇H₂₆BN₃O₃ 331.22 Piperazine-linked pyridine CNS-targeted drug candidates
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridin-1(2H)-yl)ethanone C₁₃H₂₂BNO₃ 251.13 Dihydropyridine core Kinase inhibitors
1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone C₁₅H₁₉BN₂O₃ 286.14 Indazole core Protease inhibitors

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